molecular formula C8H8BrNO B035170 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 105679-22-9

7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B035170
CAS No.: 105679-22-9
M. Wt: 214.06 g/mol
InChI Key: JLZUUGCTPRPFKZ-UHFFFAOYSA-N
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Description

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a chemical compound with the molecular formula C8H8BrNO. It is a member of the benzoxazine family, which is known for its diverse biological activities and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-aminophenol with 2-bromoacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired benzoxazine compound .

Industrial Production Methods

Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial production .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₈H₈BrNO
  • Molecular Weight : Approximately 214.06 g/mol
  • Structural Characteristics : The compound features a unique oxazine ring structure with a bromine atom at the 7-position, which influences its reactivity and biological activity.

Anticancer Research

One of the most significant applications of 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine lies in its potential as an anticancer agent.

Key Findings:

  • Cell Culture Studies : In vitro studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer) cells. Researchers observed reduced cell viability and increased apoptosis upon treatment with varying concentrations of the compound.
  • Molecular Docking Studies : Computational simulations indicate that this compound interacts favorably with key proteins involved in cancer pathways, such as the epidermal growth factor receptor (EGFR). These studies help elucidate the mechanism of action and guide structural modifications to enhance efficacy.

Synthetic Utility

The compound is also significant in organic chemistry due to its versatile synthetic routes.

Synthesis Methods:

  • One-Pot Regioselective Synthesis : Researchers have developed efficient methods for synthesizing this compound through one-pot reactions involving appropriate starting materials and reagents.
  • Optimization Techniques : Various reaction conditions (solvents, catalysts, temperature) are fine-tuned to improve yields during synthesis. For example, using sodium cyanoborohydride in tetrahydrofuran at elevated temperatures has shown promising results .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 7-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Uniqueness

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine stands out due to its specific substitution pattern and the presence of the bromine atom, which imparts unique reactivity and biological activity. Compared to its analogs, this compound exhibits distinct pharmacological properties, making it a valuable candidate for further research and development .

Biological Activity

7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, synthesis methods, case studies, and research findings.

  • IUPAC Name : this compound
  • CAS Number : 105679-22-9
  • Molecular Formula : C8H8BrNO
  • Molecular Weight : 214.06 g/mol
  • Purity : Typically ≥95%

Synthesis

Several synthetic routes have been developed for the preparation of this compound. Common methods include:

Method Conditions Yield
One-pot regioselective synthesisTHF, acetic acid, sodium cyanoborohydride at 70°CVaries

These methods require careful control of reaction conditions to optimize yield and purity.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated its potential to inhibit cell growth and induce apoptosis in:

  • HeLa cells (cervical cancer)
  • MCF-7 cells (breast cancer)
  • A549 cells (lung cancer)
  • PC3 cells (prostate cancer)

Molecular docking studies suggest that the compound may interact with specific protein targets involved in cancer progression, such as the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival .

Enzyme Inhibition

Preliminary studies indicate that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This interaction may have implications for drug metabolism and potential drug-drug interactions .

Study 1: Antiproliferative Activity

A study investigated the effects of varying concentrations of this compound on cancer cell lines. The results showed:

Cell Line IC50 (µM) Effect
HeLa15Significant growth inhibition
MCF-712Induction of apoptosis
A54918Reduced cell viability
PC320Increased cell death

These findings suggest that the compound has potent anticancer properties across multiple types of cancer cells.

Study 2: Molecular Docking Analysis

Molecular docking simulations were conducted to predict the binding affinity of this compound to various targets involved in cancer signaling pathways. The results indicated strong binding interactions with EGFR and other kinases critical for tumor growth .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine, and how can purity be optimized?

  • Methodology : A common approach involves halogenation of the benzoxazine core using brominating agents like NBS\text{NBS} (N-bromosuccinimide) under controlled conditions. Post-synthesis, purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and verified by 1H NMR^1\text{H NMR} (e.g., singlet for Br-substituted aromatic protons) and HPLC (>98% purity threshold) .
  • Key Considerations : Monitor reaction temperature to avoid over-bromination; use TLC to track intermediates.

Q. How can structural confirmation of this compound be achieved?

  • Methodology : Combine spectroscopic techniques:

  • 1H NMR^1\text{H NMR} to identify aromatic protons and the dihydro-oxazine ring (δ 3.8–4.2 ppm for CH2_2 groups).
  • X-ray crystallography for absolute configuration confirmation, as demonstrated for analogous benzoxazines in .
  • HRMS to validate molecular formula (C8H8BrNO\text{C}_8\text{H}_8\text{BrNO}, exact mass 213.9784) .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Refer to Safety Data Sheets (SDS) for hazards (e.g., irritant, sensitizer). Use fume hoods, nitrile gloves, and eye protection. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .
  • Waste Management : Neutralize brominated waste with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved?

  • Methodology : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, diastereotopic CH2_2 protons in the oxazine ring may split into complex multiplet patterns; deuteration experiments or variable-temperature NMR can clarify dynamic effects .
  • Case Study : In , X-ray data resolved ambiguities in NOE correlations for a related benzoxazine .

Q. What strategies optimize regioselective bromination in benzoxazine systems?

  • Methodology :

  • Electronic directing groups : Electron-withdrawing substituents (e.g., nitro) can direct bromination to specific positions.
  • Lewis acid catalysis : Use FeCl3\text{FeCl}_3 to enhance selectivity, as shown in for methyl-substituted benzoxazines .
  • Computational modeling : DFT calculations predict bromination sites based on Fukui indices for electrophilic attack .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Suzuki-Miyaura coupling : Screen Pd catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3)_4) and bases (e.g., K2CO3\text{K}_2\text{CO}_3) to couple the bromo group with boronic acids. Steric hindrance from the oxazine ring may require elevated temperatures (80–100°C) .
  • Kinetic studies : Monitor reaction progress via 1H NMR^1\text{H NMR}; compare turnover frequencies for substituted vs. unsubstituted benzoxazines .

Q. What analytical techniques are recommended for studying degradation pathways of this compound under oxidative conditions?

  • Methodology :

  • LC-MS/MS : Identify degradation products (e.g., dehalogenated or hydroxylated derivatives).
  • EPR spectroscopy : Detect radical intermediates during oxidation .
  • Accelerated stability testing : Expose the compound to H2O2\text{H}_2\text{O}_2 or UV light and profile degradation kinetics .

Q. Methodological Notes

  • Data Contradictions : Cross-validate spectral data with synthetic intermediates (e.g., des-bromo analogs) to isolate artifacts .
  • Advanced Instrumentation : Use synchrotron XRD for high-resolution crystallography of trace impurities .
  • Ethical Compliance : Adhere to institutional guidelines for handling brominated compounds and waste .

Properties

IUPAC Name

7-bromo-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZUUGCTPRPFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592476
Record name 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105679-22-9
Record name 7-Bromo-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-acetyl-7-bromo-3,4-dihydro-2H-benzo[1,4]oxazine (9.5 g, Reference Example 13) in methanol (200 ml) was treated with aqueous sodium hydroxide (50 ml, 3M) was stirred at 50° C. for 2 hours. The mixture was evaporated to low bulk, then diluted with water (100 ml) and then extracted three times with dichloromethane (200 ml). The combined extracts were dried over magnesium sulphate then evaporated to give the title compound (6.0 g) as a brown oil.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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